molecular formula C5H4I2N2 B189617 2,6-Diiodopyridin-3-amine CAS No. 383131-50-8

2,6-Diiodopyridin-3-amine

Cat. No. B189617
CAS RN: 383131-50-8
M. Wt: 345.91 g/mol
InChI Key: SJSRBFDEPMZNCK-UHFFFAOYSA-N
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Description

2,6-Diiodopyridin-3-amine is a chemical compound used in scientific research. It is a type of aromatic heterocyclic compound .


Synthesis Analysis

The synthesis of compounds similar to 2,6-Diiodopyridin-3-amine, such as piperidine derivatives, has been widely studied . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .


Molecular Structure Analysis

The molecular formula of 2,6-Diiodopyridin-3-amine is C5H4I2N2 . Its average mass is 345.908 Da and its monoisotopic mass is 345.846375 Da .


Chemical Reactions Analysis

The main chemical property of amines, including 2,6-Diiodopyridin-3-amine, is their ability to act as weak organic bases . They can react with aldehydes and ketones to form imine derivatives .

Scientific Research Applications

2,6-Diiodopyridin-3-amine: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Synthesis: 2,6-Diiodopyridin-3-amine serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of piperidine derivatives, which are crucial in medicinal chemistry for their biological activity .

Organic Synthesis Studies: This compound is utilized in organic synthesis studies due to its reactivity and versatility. It can be used to construct complex molecules and develop new synthetic methodologies, particularly in the creation of nitrogen-bearing heterocyclic compounds .

Catalysis: In catalysis, 2,6-Diiodopyridin-3-amine can act as a cocatalyst, enhancing the efficiency of certain reactions, such as the synthesis of protected piperidines .

properties

IUPAC Name

2,6-diiodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4I2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSRBFDEPMZNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400297
Record name 2,6-diiodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diiodopyridin-3-amine

CAS RN

383131-50-8
Record name 2,6-diiodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.